molecular formula C13H13NO5 B11465042 3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid

3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11465042
M. Wt: 263.25 g/mol
InChI Key: AYQPUBDBFWSNPV-AATRIKPKSA-N
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Description

(2E)-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Prop-2-enoic Acid Moiety: This step involves the reaction of the benzodioxin intermediate with acrylate derivatives under conditions that promote the formation of the desired double bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond or other functional groups into saturated derivatives.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PROP-2-ENOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar benzodioxin structure but different functional groups.

    Ethyl (4-fluorobenzoyl)acetate: Another compound with a benzodioxin ring, used in different chemical applications.

Uniqueness

(2E)-3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]CARBAMOYL}PROP-2-ENOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

(E)-4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H13NO5/c15-12(5-6-13(16)17)14-7-9-8-18-10-3-1-2-4-11(10)19-9/h1-6,9H,7-8H2,(H,14,15)(H,16,17)/b6-5+

InChI Key

AYQPUBDBFWSNPV-AATRIKPKSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)/C=C/C(=O)O

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C=CC(=O)O

Origin of Product

United States

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